BenchChemオンラインストアへようこそ!

Poseltinib

Kinase Selectivity TEC Family Kinases BMX Inhibition

Poseltinib is the definitive tool compound for investigating dual BTK/BMX inhibition in autoimmune disease models. Its unique selectivity profile (0.3-fold over BMX) is unmatched by ibrutinib or acalabrutinib, making it essential for dissecting TEC-family kinase signaling. Researchers rely on its established in vivo efficacy (ED90 6.0 mg/kg in CIA) and its role as a critical negative control in RA clinical translation studies. Procure this irreplaceable chemical probe to ensure your experimental results are mechanistically precise and reproducible.

Molecular Formula C26H26N6O3
Molecular Weight 470.5 g/mol
CAS No. 1353552-97-2
Cat. No. B610169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoseltinib
CAS1353552-97-2
SynonymsPoseltinib;  HM 71224;  HM-71224;  HM71224;  LY 3337641;  LY3337641;  LY-3337641
Molecular FormulaC26H26N6O3
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4
InChIInChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
InChIKeyLZMJNVRJMFMYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Poseltinib (HM71224, LY3337641): A Covalent BTK Inhibitor with a Distinct Tec-Family Selectivity Fingerprint for Immunology and Oncology Research


Poseltinib (CAS 1353552-97-2), also known as HM71224 or LY3337641, is an orally bioavailable, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. It functions by covalently binding to cysteine 481 in the ATP-binding pocket of BTK, thereby blocking B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) signaling pathways . Unlike many BTK inhibitors that have achieved clinical success in B-cell malignancies, Poseltinib was initially developed for and extensively characterized in autoimmune and inflammatory disease models, particularly rheumatoid arthritis (RA) [2]. This distinct research trajectory, combined with its specific selectivity profile among TEC family kinases, establishes Poseltinib as a unique tool compound and an alternative to both first- and second-generation BTK inhibitors for specific scientific inquiries.

Beyond Potency: Why Poseltinib's Covalent Binding and Distinct TEC-Kinase Selectivity Profile Precludes Direct Substitution with Other BTK Inhibitors


Direct substitution of Poseltinib with another BTK inhibitor—even those sharing the covalent binding mechanism—is scientifically unjustified without rigorous experimental validation. While ibrutinib, acalabrutinib, and zanubrutinib are all covalent BTK inhibitors, they exhibit profoundly different off-target kinase inhibition profiles, particularly among the TEC family (TEC, BMX, TXK, ITK) [1]. These differences translate into distinct biological effects, including varying impacts on platelet function, immune cell signaling, and cardiac toxicity [2]. Poseltinib, with its unique selectivity fingerprint characterized by near-equipotent inhibition of BMX and significant activity against TEC and TXK (see Section 3), cannot be assumed to behave identically in any cellular or in vivo model. Furthermore, its clinical development path, which focused on autoimmune diseases like rheumatoid arthritis rather than B-cell malignancies, has generated a body of literature and safety data that is not transferable to other BTK inhibitors [3]. For researchers requiring a specific TEC-family inhibition profile or those seeking to reproduce or build upon the extensive body of preclinical work in arthritis and lupus models, substituting Poseltinib with a more 'selective' BTK inhibitor would introduce a significant confounding variable.

Head-to-Head and Cross-Study Quantitative Differentiation of Poseltinib from Key BTK Inhibitor Comparators


Divergent TEC-Family Kinase Selectivity Profile: Poseltinib Exhibits Near-Equipotent BMX Inhibition Compared to Acalabrutinib and Zanubrutinib

Poseltinib demonstrates a distinct selectivity profile within the TEC family of kinases (BTK, TEC, BMX, TXK, ITK), particularly in its inhibition of BMX. Poseltinib inhibits BTK with an IC50 of 1.95 nM and exhibits only 0.3-fold selectivity over BMX, meaning it inhibits BMX with a potency roughly equivalent to its primary target . This is in stark contrast to second-generation BTK inhibitors. Acalabrutinib, for example, inhibits BTK with an IC50 of 5.1 nM but demonstrates significantly lower potency against BMX, with a reported IC50 of 46 nM, representing a selectivity window of approximately 9-fold [1]. Similarly, Zanubrutinib, a highly potent BTK inhibitor (IC50 = 0.3 nM), still shows measurable BMX inhibition but with an IC50 range of 0.62-33 nM, indicating a variable but generally larger selectivity gap than Poseltinib [2]. This near-equipotent BMX inhibition is a defining characteristic of Poseltinib that distinguishes it from these commonly used research tools.

Kinase Selectivity TEC Family Kinases BMX Inhibition BTK Inhibitors

Clinical Efficacy in Rheumatoid Arthritis: A Negative Phase II Trial Establishes Poseltinib's Lack of Efficacy in RA, a Key Differentiator from Approved BTK Inhibitors

In a randomized, double-blind, placebo-controlled Phase II study (RAjuvenate, NCT02628028) evaluating Poseltinib in patients with moderate-to-severe rheumatoid arthritis (RA), the compound failed to demonstrate a statistically significant difference in the primary endpoint of ACR20 response at week 12 compared to placebo [1]. Patients were randomized 1:1:1:1 to oral Poseltinib 5 mg (n=63), 10 mg (n=62), 30 mg (n=63), or placebo (n=62) once daily. The study was terminated early after an interim analysis showed a low likelihood of demonstrating significant benefit, with no dose of Poseltinib separating from placebo (P > 0.05 for all comparisons) [1]. This result is a critical piece of evidence differentiating Poseltinib from other BTK inhibitors. While many BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) are approved for B-cell malignancies, their development in RA has also largely been unsuccessful or discontinued, but this specific trial provides a clear, quantitative null result for Poseltinib that is not available for other agents in the same class and indication. This negative data point is invaluable for researchers investigating BTK biology in RA, as it defines a clear boundary for the therapeutic potential of this specific inhibitor.

Rheumatoid Arthritis ACR20 Response Phase II Clinical Trial Negative Result

Covalent Binding and PROTAC Compatibility: Poseltinib's Irreversible Binding Mode Enables Distinct Utility in Targeted Protein Degradation Research

Poseltinib acts as an irreversible, covalent inhibitor of BTK by binding to Cys481 in the ATP-binding pocket [1]. This mechanism has been leveraged to develop BTK-targeting Proteolysis Targeting Chimeras (PROTACs). In a direct chemical biology comparison, researchers using Poseltinib as a BTK-binding warhead found that converting its acrylamide group to a reversible covalent cyano-acrylamide group dramatically decreased its binding affinity to BTK by over 700-fold [2]. This finding starkly contrasts with similar modifications made to ibrutinib-based PROTACs, where the impact on binding affinity was less pronounced. This differential sensitivity to chemical modification of the reactive warhead indicates that Poseltinib's binding interactions with the BTK active site are uniquely dependent on its irreversible covalent bond formation. This makes Poseltinib a valuable, albeit distinct, scaffold for developing novel BTK degraders and for studying the fundamental dynamics of covalent inhibition and targeted protein degradation.

PROTAC Covalent Inhibitor Targeted Protein Degradation Chemical Biology

Preclinical Validation in Autoimmunity: Poseltinib Demonstrates Dose-Dependent Amelioration of Arthritis in CIA Model with Defined ED90

In a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis, oral administration of Poseltinib (HM71224) at 10 mg/kg once daily (QD) demonstrated significant anti-arthritic effects, including improvements in clinical and histopathological scores, reduction in pannus formation, synovitis, and bone erosion [1]. The study established an ED90 (the dose effective in 90% of animals) of 6.0 mg/kg/day, providing a quantified, reproducible benchmark for in vivo BTK inhibition in this disease context [1]. While many BTK inhibitors have shown efficacy in CIA models, the publication of a specific ED90 value for Poseltinib allows for more precise dosing in future comparative studies and provides a baseline for researchers seeking to replicate or build upon this work. This is in contrast to the clinical failure in RA (Evidence Item 2), highlighting the compound's utility as a tool in specific preclinical autoimmune models despite its lack of translatable efficacy in human trials.

Collagen-Induced Arthritis In Vivo Efficacy Autoimmune Disease Models ED90

Strategic Scientific Applications of Poseltinib: Leveraging a Distinct BTK/TEC Inhibitor Profile for Targeted Research


Investigating Dual BTK/BMX Inhibition in B-Cell and Myeloid Cell Signaling

Poseltinib is the compound of choice for researchers seeking to probe the functional consequences of simultaneous, near-equipotent inhibition of both BTK and BMX kinases. As established in Section 3 (Evidence Item 1), its 0.3-fold selectivity over BMX is a unique profile not seen in more selective second-generation inhibitors like acalabrutinib (9-fold selectivity) . This makes Poseltinib an ideal tool to dissect the individual and combined roles of these TEC family kinases in BCR, FcR, and TLR signaling pathways, particularly in myeloid cells where BMX expression is relevant [1].

Development of Novel BTK-Targeting PROTACs and Covalent Warhead Analysis

For chemical biology groups focused on targeted protein degradation (PROTACs) or covalent inhibitor mechanisms, Poseltinib serves as a high-value scaffold. Its unique sensitivity to warhead modification, where converting the acrylamide to a cyano-acrylamide results in a >700-fold loss in BTK binding affinity, provides a powerful comparative system for studying the contribution of irreversible covalent bonds to overall target engagement (Section 3, Evidence Item 3) [2]. This property can be exploited to design novel BTK degraders with distinct pharmacodynamic properties.

Preclinical Modeling of BTK Inhibition in Autoimmune Disease with a Well-Defined In Vivo Benchmark

Researchers conducting preclinical studies in models of rheumatoid arthritis, lupus, or other autoimmune diseases should prioritize Poseltinib when a well-characterized, orally bioavailable BTK inhibitor with a defined in vivo efficacy benchmark is required. The established ED90 of 6.0 mg/kg/day in the CIA mouse model (Section 3, Evidence Item 4) provides a quantitative foundation for experimental design and interpretation, enabling more rigorous dose-response studies and comparisons across different disease models or combination therapies [3].

Validating BTK as a Target in Rheumatoid Arthritis and Related Autoimmune Indications

Poseltinib is a critical reagent for studies aiming to validate or invalidate BTK as a therapeutic target in RA and other autoimmune diseases. Its definitive, well-documented failure to demonstrate clinical efficacy in a Phase II RA trial (ACR20 response P > 0.05 vs. placebo; Section 3, Evidence Item 2) provides a crucial negative control for researchers [4]. By using Poseltinib in parallel with other BTK inhibitors or immunomodulatory agents in preclinical models, scientists can better understand the translational gap between preclinical promise and clinical reality for this class of drugs in autoimmunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poseltinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.